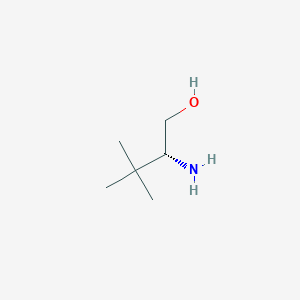
(R)-Tert-leucinol
Descripción general
Descripción
®-Tert-leucinol, also known as ®-2-amino-3,3-dimethylbutanol, is a chiral amino alcohol. It is an important compound in organic chemistry due to its role as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile intermediate in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ®-Tert-leucinol can be synthesized through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, ®-tert-leucine, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, ®-Tert-leucinol is often produced through catalytic hydrogenation of the corresponding ketone. This method involves the use of a chiral catalyst to ensure the production of the desired enantiomer. The reaction is carried out under high pressure and temperature to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions: ®-Tert-leucinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ®-tert-leucine ketone or aldehyde.
Reduction: Formation of ®-tert-leucine amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
®-Tert-leucinol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is employed in the production of fine chemicals and as a catalyst in asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of ®-Tert-leucinol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context in which ®-Tert-leucinol is used.
Comparación Con Compuestos Similares
(S)-Tert-leucinol: The enantiomer of ®-Tert-leucinol, with similar chemical properties but different biological activities.
®-2-amino-3-methylbutanol: A structurally similar compound with one less methyl group.
®-2-amino-3,3-dimethylpentanol: A homologous compound with an additional carbon in the chain.
Uniqueness: ®-Tert-leucinol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups. This combination makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Propiedades
IUPAC Name |
(2R)-2-amino-3,3-dimethylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,3)5(7)4-8/h5,8H,4,7H2,1-3H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBULSURVMXPBNA-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426146 | |
| Record name | (R)-TERT-LEUCINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112245-09-7 | |
| Record name | (R)-TERT-LEUCINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-Amino-3,3-dimethylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the synthesis of (R)-tert-leucinol challenging, and how does the research presented offer a solution?
A1: Obtaining the (R)-enantiomer of tert-leucinol has been particularly difficult due to the laborious synthesis of its precursor, (R)-tert-leucine [, ]. The research presented introduces a novel approach: a classical resolution of racemic tert-leucinol [, ]. This method allows for the straightforward preparation of both enantiomers, especially the (R)-enantiomer, in good yields and high optical purities [, ]. This breakthrough simplifies access to this valuable building block for further applications.
Q2: Can you provide an example of how the synthesized this compound can be further utilized?
A2: The research demonstrates the practical utility of the synthesized this compound by successfully converting it into (R)-4-tert-butyl-2-oxazolidinone []. This compound belongs to the oxazolidinone class, which holds significance in medicinal chemistry, particularly as antibacterial agents. This example highlights the potential of the developed method to access a variety of useful chiral compounds derived from this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


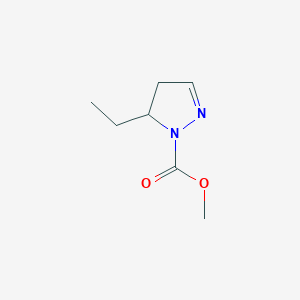
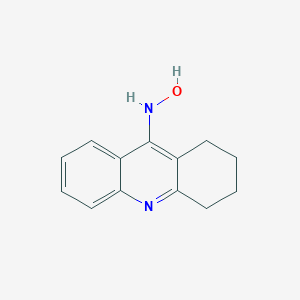
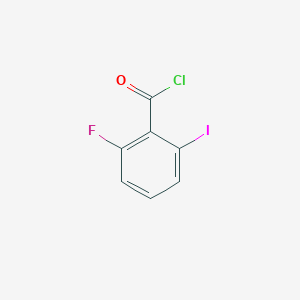
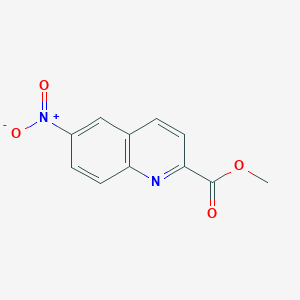
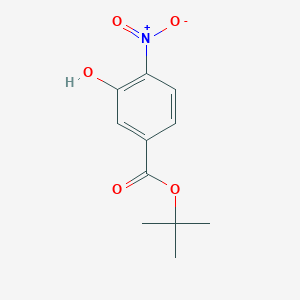

![3-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino](4-methoxyphenyl)methyl]-4-methoxybenzenepropanoic acid](/img/structure/B53193.png)
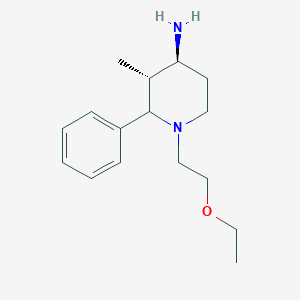
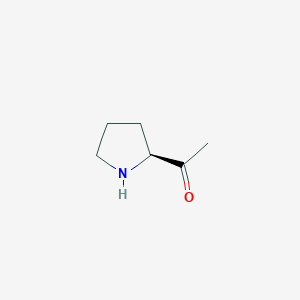
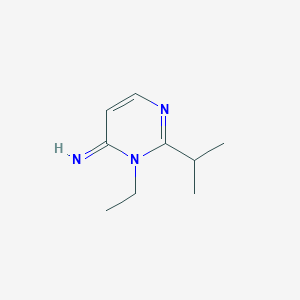
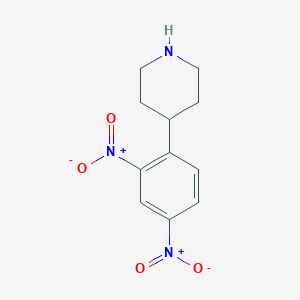
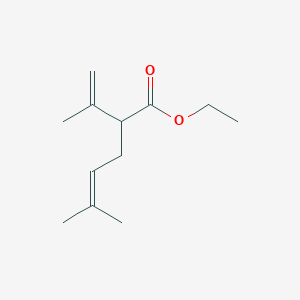
![2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B53203.png)
![7-Bromo-2,3-dihydropyrano[2,3-b]quinoline](/img/structure/B53204.png)
